
2-(Difluoromethylthio)-4,6-dimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Difluoromethyl)sulfanyl]-4,6-dimethylpyrimidine is a chemical compound characterized by the presence of a difluoromethyl group attached to a sulfanyl group, which is further connected to a pyrimidine ring substituted with two methyl groups at the 4 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(difluoromethyl)sulfanyl]-4,6-dimethylpyrimidine typically involves the introduction of the difluoromethyl group to a suitable precursor. One common method is the reaction of 4,6-dimethylpyrimidine with difluoromethyl sulfide under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a methyl group.
Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-[(methyl)sulfanyl]-4,6-dimethylpyrimidine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Difluoromethyl)sulfanyl]-4,6-dimethylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(difluoromethyl)sulfanyl]-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-[(Difluoromethyl)sulfanyl]phenol
- 2-[(Difluoromethyl)sulfanyl]-4,6-dimethylnicotinonitrile
- N,N-Dimethylacetamide compound with 2-[(difluoromethyl)sulfanyl]-5-(3,4-dimethoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness: 2-[(Difluoromethyl)sulfanyl]-4,6-dimethylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the difluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H8F2N2S |
|---|---|
Molecular Weight |
190.22 g/mol |
IUPAC Name |
2-(difluoromethylsulfanyl)-4,6-dimethylpyrimidine |
InChI |
InChI=1S/C7H8F2N2S/c1-4-3-5(2)11-7(10-4)12-6(8)9/h3,6H,1-2H3 |
InChI Key |
RYDMJZBQXDNFOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SC(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[1-(Pyridin-4-yl)ethyl]amino}pentan-1-ol](/img/structure/B13274440.png)
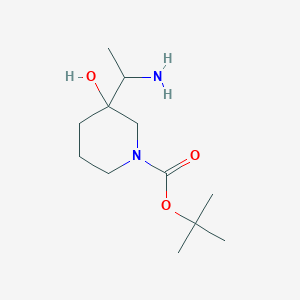
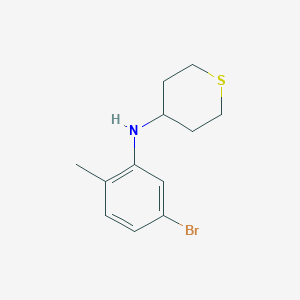
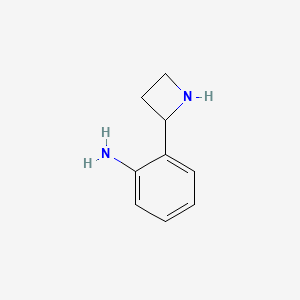
amine](/img/structure/B13274474.png)

![2-[(4-Chlorophenyl)thio]cyclohex-1-ene-1-carboxylic acid](/img/structure/B13274485.png)
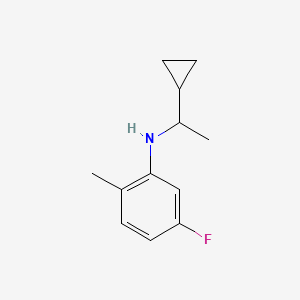

![2-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13274490.png)
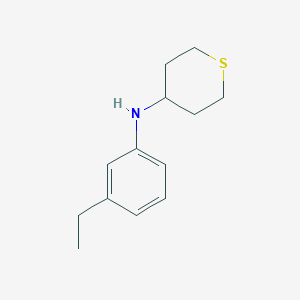
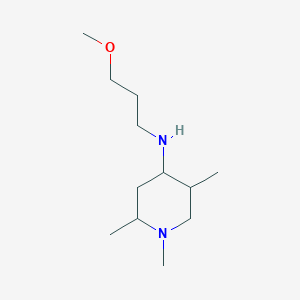
![2-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-1-ol](/img/structure/B13274520.png)
![tert-Butyl N-[1-(N-aminocarbamimidoyl)piperidin-4-yl]carbamate](/img/structure/B13274522.png)
